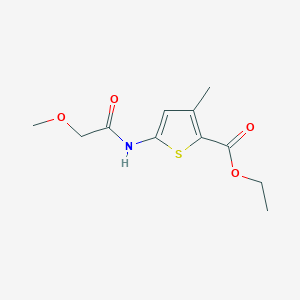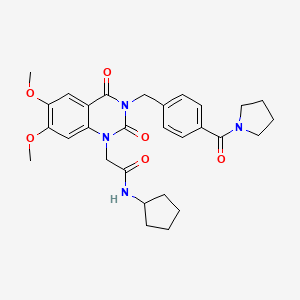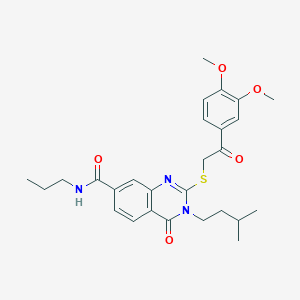
2-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-3-isopentyl-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of quinazoline, a class of organic compounds with a wide range of biological activities. The presence of the 3,4-dimethoxyphenyl group suggests that it might have similar properties to other compounds with this group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its quinazoline core and the various substituents. Techniques such as melting point determination, solubility testing, and spectroscopic analysis would be used to characterize these properties .科学的研究の応用
Synthesis and Cytotoxic Activity
Quinazoline derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer models. For example, a study explored the synthesis of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives with cationic side chains, showing significant cytotoxicity against in vivo subcutaneous colon 38 tumors in mice. This suggests potential for quinazoline derivatives in cancer treatment research (Bu et al., 2001).
Antimicrobial Activity
Quinazoline and thiazolidinone compounds have been synthesized and screened for in vitro antibacterial and antifungal activities, showing promising results against several pathogens. This highlights their potential as antimicrobial agents (Desai et al., 2011).
Anti-Inflammatory and Analgesic Agents
Novel quinazoline derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, showing significant potential. This includes inhibiting cyclooxygenase enzymes, which are key targets for anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Biomedical Applications
Poly(2-alkenyl-2-oxazoline)s, including poly(2-isopropenyl-2-oxazoline), have been studied for their cytotoxicity and immunomodulative properties, indicating their suitability for a range of biomedical applications, such as drug delivery systems (Kroneková et al., 2016).
Chemical Synthesis Techniques
Studies on the synthesis techniques of quinazoline derivatives provide insights into the chemical manipulation and potential functional applications of such compounds in medicinal chemistry and material science (Gromachevskaya et al., 2017).
作用機序
将来の方向性
特性
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-3-(3-methylbutyl)-4-oxo-N-propylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O5S/c1-6-12-28-25(32)19-7-9-20-21(14-19)29-27(30(26(20)33)13-11-17(2)3)36-16-22(31)18-8-10-23(34-4)24(15-18)35-5/h7-10,14-15,17H,6,11-13,16H2,1-5H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHFMTCVHTWNAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC(=C(C=C3)OC)OC)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


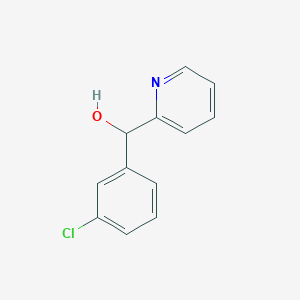
![(E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2580638.png)
![1-(4-Chlorobenzyl)-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2580641.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)

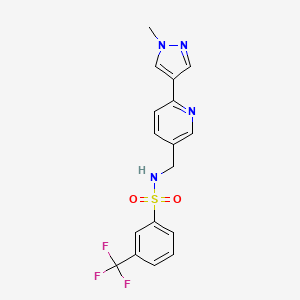
![N-(1-cyanocyclobutyl)-N,1,3,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2580647.png)

![6-Cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2580649.png)

![2-((2-chloro-4-fluorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2580653.png)
